Methyl 5-cyano-2-hydroxy-3-iodobenzoate
Overview
Description
Methyl 5-cyano-2-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C9H6INO3 and a molecular weight of 303.05 g/mol . This compound is characterized by the presence of a cyano group, a hydroxy group, and an iodine atom attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-hydroxy-3-iodobenzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-cyano-2-hydroxybenzoate with sodium iodide and chloramine T trihydrate in N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2 hours and then heated at 95°C overnight. The resulting mixture is then diluted with ethyl acetate and 1 N aqueous HCl solution. The organic layer is separated, washed with brine and sodium thiosulfate solution, dried over magnesium sulfate, and filtered. The filtrate is concentrated in vacuo to give a light yellow oil, which is then recrystallized from methanol to yield the desired compound as a white solid .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-hydroxy-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, and the cyano group can be reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide, chloramine T trihydrate, and DMF are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Various substituted benzoates.
Oxidation: Methyl 5-cyano-2-oxo-3-iodobenzoate.
Reduction: Methyl 5-amino-2-hydroxy-3-iodobenzoate.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 5-cyano-2-hydroxy-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-hydroxy-3-iodobenzoate depends on the specific reaction or application. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In oxidation and reduction reactions, the hydroxy and cyano groups undergo changes in oxidation state. In coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Methyl 5-cyano-2-hydroxy-3-iodobenzoate can be compared with other similar compounds such as:
Methyl 5-cyano-2-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 5-amino-2-hydroxy-3-iodobenzoate: Contains an amino group instead of a cyano group, leading to different reactivity and applications.
Methyl 5-cyano-2-oxo-3-iodobenzoate: Contains a carbonyl group instead of a hydroxy group, affecting its chemical properties and reactivity.
This compound is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl 5-cyano-2-hydroxy-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMFBRLHPGSMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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